molecular formula C18H18ClN5O2S B12020742 2-{[4-amino-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-chloro-2-methylphenyl)acetamide

2-{[4-amino-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-chloro-2-methylphenyl)acetamide

Cat. No.: B12020742
M. Wt: 403.9 g/mol
InChI Key: PVHMKFVAWURJLW-UHFFFAOYSA-N
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Description

2-{[4-amino-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-chloro-2-methylphenyl)acetamide is a complex organic compound that belongs to the class of triazole derivatives This compound is characterized by its unique structure, which includes a triazole ring, a methoxyphenyl group, and a chloro-methylphenyl group

Preparation Methods

The synthesis of 2-{[4-amino-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-chloro-2-methylphenyl)acetamide typically involves multiple steps. One common synthetic route includes the formation of the triazole ring through a cyclization reaction. The reaction conditions often involve the use of catalysts such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) for the reduction of nitriles and amides . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxy group or the chloro group can be replaced by other functional groups.

    Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield corresponding amines and acids.

Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like ethanol or dichloromethane, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

2-{[4-amino-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-chloro-2-methylphenyl)acetamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2-{[4-amino-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-chloro-2-methylphenyl)acetamide involves its interaction with specific molecular targets. The triazole ring and the methoxyphenyl group play crucial roles in binding to enzymes or receptors, thereby modulating their activity. The compound may inhibit or activate certain pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Similar compounds include other triazole derivatives such as 2-amino-5-(4-methoxyphenyl)-1,3,4-thiadiazole and 4-(((4-methoxyphenyl)amino)methyl)-N,N-dimethylaniline . Compared to these compounds, 2-{[4-amino-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-chloro-2-methylphenyl)acetamide exhibits unique structural features that contribute to its distinct chemical and biological properties.

Properties

Molecular Formula

C18H18ClN5O2S

Molecular Weight

403.9 g/mol

IUPAC Name

2-[[4-amino-5-(4-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(4-chloro-2-methylphenyl)acetamide

InChI

InChI=1S/C18H18ClN5O2S/c1-11-9-13(19)5-8-15(11)21-16(25)10-27-18-23-22-17(24(18)20)12-3-6-14(26-2)7-4-12/h3-9H,10,20H2,1-2H3,(H,21,25)

InChI Key

PVHMKFVAWURJLW-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)Cl)NC(=O)CSC2=NN=C(N2N)C3=CC=C(C=C3)OC

Origin of Product

United States

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